molecular formula C13H10N2 B1354936 4-(6-Methyl-2-pyridyl)benzonitrile CAS No. 142161-54-4

4-(6-Methyl-2-pyridyl)benzonitrile

Cat. No. B1354936
M. Wt: 194.23 g/mol
InChI Key: RYSJIZPKKIDHRE-UHFFFAOYSA-N
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Description

4-(6-Methyl-2-pyridyl)benzonitrile , also known by its chemical formula C13H10N2 , is a heterocyclic organic compound. It belongs to the class of benzonitriles, characterized by a nitrile group (-CN) attached to a benzene ring. The compound’s structure includes a pyridine ring with a methyl group at the 6-position.



Synthesis Analysis

The synthesis of 4-(6-Methyl-2-pyridyl)benzonitrile involves several methods, including cyanation reactions . One common approach is the reaction of 6-methyl-2-pyridinecarboxylic acid with a suitable reagent (such as thionyl chloride ) to form the corresponding acid chloride. Subsequent treatment of the acid chloride with sodium cyanide (NaCN) leads to the formation of the nitrile group, resulting in the desired product.



Molecular Structure Analysis

The molecular structure of 4-(6-Methyl-2-pyridyl)benzonitrile consists of a benzene ring fused to a pyridine ring. The nitrile group (-CN) is attached to the benzene ring. The methyl group at the 6-position of the pyridine ring contributes to the compound’s overall geometry and reactivity.



Chemical Reactions Analysis

The compound can participate in various chemical reactions, including:



  • Substitution reactions : The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

  • Arylation reactions : The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents.

  • Reductive processes : Reduction of the nitrile group can yield the corresponding amine.



Physical And Chemical Properties Analysis


  • Molecular Weight : Approximately 194.24 g/mol.

  • Melting Point : The compound’s melting point is available in the literature but requires further investigation.

  • Solubility : Solubility in various solvents (e.g., water, organic solvents) influences its practical applications.


Scientific Research Applications

Synthesis and Structural Studies

4-(6-Methyl-2-pyridyl)benzonitrile and its derivatives have been utilized in the synthesis of various complexes and materials. For instance, its reactions have led to the formation of zwitterionic complexes involving N(py)MCl3− moieties with metals such as Pt(II) and Pd(II), which were structurally elucidated by single-crystal X-ray work (Viola et al., 2018). Additionally, derivatives of 4-(6-Methyl-2-pyridyl)benzonitrile have been synthesized for studying their liquid crystalline behavior and photophysical properties, showing potential as mesogens and blue-emitting materials (Ahipa et al., 2014).

Coordination Chemistry

In coordination chemistry, derivatives of 4-(6-Methyl-2-pyridyl)benzonitrile have been used to develop novel coordination polymers. For example, its hydrothermal hydrolysis with other compounds led to coordination polymers exhibiting strong fluorescent emission, highlighting its potential in photonic applications (Zhang et al., 2003).

Anticancer Activity and DNA Binding

Some compounds derived from 4-(6-Methyl-2-pyridyl)benzonitrile have demonstrated potential anticancer activity. A particular derivative was found to exhibit antitumor activity against U937 cancer cells, along with DNA binding properties, as determined by fluorescence and molecular docking studies (Bera et al., 2021).

Electroluminescence and Electronic Applications

Certain derivatives have been explored for their electroluminescence properties. For instance, a study on new 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles revealed their potential as luminescent materials suitable for electronic applications due to their suitable energy levels and band gaps (Ahipa et al., 2014).

Medicinal Chemistry and PET Imaging

In medicinal chemistry, derivatives have been synthesized for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 5, demonstrating potential as PET imaging agents (Shimoda et al., 2016).

Safety And Hazards


  • Safety Precautions : Handle with care, following standard laboratory safety protocols.

  • Toxicity : Information on acute or chronic toxicity is essential for safe handling.

  • Environmental Impact : Consider its impact on the environment during disposal.


Future Directions

Research on 4-(6-Methyl-2-pyridyl)benzonitrile should focus on:



  • Biological Activity : Investigate potential applications in medicine or materials science.

  • Synthetic Modifications : Explore derivatization strategies to enhance properties.

  • Structural Elucidation : Further characterize its crystal structure and spectroscopic properties.


Please note that this analysis is based on available information, and further studies are necessary to fully understand the compound’s properties and potential applications1234.


properties

IUPAC Name

4-(6-methylpyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-10-3-2-4-13(15-10)12-7-5-11(9-14)6-8-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSJIZPKKIDHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Methyl-2-pyridyl)benzonitrile

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